molecular formula C11H13ClFNO3S B2927789 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 670271-86-0

3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2927789
CAS No.: 670271-86-0
M. Wt: 293.74
InChI Key: JNFTWDTXFGJVPB-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and fluoro substituents on the benzene ring, along with the oxolan-2-yl group, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 3-chloro-4-fluoroaniline followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.

    4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide: A structurally similar compound with different substituents.

    3-chloro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide: Another related compound with a different halogen substituent.

Uniqueness

The unique combination of chloro and fluoro substituents, along with the oxolan-2-yl group, imparts distinct chemical and biological properties to 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO3S/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFTWDTXFGJVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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